Naphthalene-2,7-disulphonic acid, sodium salt Naphthalene-2,7-disulphonic acid, sodium salt
Brand Name: Vulcanchem
CAS No.: 51770-81-1
VCID: VC16584296
InChI: InChI=1S/C10H8O6S2.Na/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9;/h1-6H,(H,11,12,13)(H,14,15,16);/q;+1/p-1
SMILES:
Molecular Formula: C10H7NaO6S2
Molecular Weight: 310.3 g/mol

Naphthalene-2,7-disulphonic acid, sodium salt

CAS No.: 51770-81-1

Cat. No.: VC16584296

Molecular Formula: C10H7NaO6S2

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

Naphthalene-2,7-disulphonic acid, sodium salt - 51770-81-1

Specification

CAS No. 51770-81-1
Molecular Formula C10H7NaO6S2
Molecular Weight 310.3 g/mol
IUPAC Name sodium;7-sulfonaphthalene-2-sulfonate
Standard InChI InChI=1S/C10H8O6S2.Na/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9;/h1-6H,(H,11,12,13)(H,14,15,16);/q;+1/p-1
Standard InChI Key PVDQDEYXGXTPBP-UHFFFAOYSA-M
Canonical SMILES C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)O.[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound's systematic name is disodium 2,7-naphthalenedisulfonate, with the molecular formula C10H6Na2O6S2\text{C}_{10}\text{H}_6\text{Na}_2\text{O}_6\text{S}_2 and a molecular weight of 368.25 g/mol. Its structure features two sulfonate (SO3-\text{SO}_3^-) groups at the 2- and 7-positions of the naphthalene ring, coordinated with sodium counterions .

Table 1: Key Identifier Codes

PropertyValue
CAS Registry Number92-41-1
EC Number202-157-4
UNII01HGS7J21J
Beilstein Reference3903737

Spectroscopic Signatures

  • UV-Vis: Exhibits strong absorption at 224 nm (ε=12,500L\cdotpmol1\cdotpcm1\varepsilon = 12,500 \, \text{L·mol}^{-1}\text{·cm}^{-1}) and 280 nm (ε=8,200L\cdotpmol1\cdotpcm1\varepsilon = 8,200 \, \text{L·mol}^{-1}\text{·cm}^{-1}) due to π→π* transitions

  • NMR (1H^1\text{H}, D2_2O): δ 7.92 (d, J=8.8 Hz, 2H), 7.85 (d, J=2.1 Hz, 2H), 7.52 (dd, J=8.8, 2.1 Hz, 2H)

  • IR (KBr): Strong bands at 1185 cm1^{-1} (S=O asym. stretch) and 1042 cm1^{-1} (S=O sym. stretch)

Physicochemical Properties

Thermal and Solubility Behavior

The sodium salt demonstrates superior water solubility (285 g/L at 25°C) compared to its acidic form, which is only sparingly soluble (12 g/L) . Thermal analysis reveals:

Table 2: Thermal Properties

PropertyValueMethod
Melting Point199°C (decomposes)DSC
Decomposition Temp.235°CTGA
Density1.6867 g/cm3^3Pycnometry

Acid-Base Characteristics

The parent acid exhibits a predicted pKa of 0.33±0.40-0.33 \pm 0.40, making it a strong acid that readily forms stable sodium salts. In aqueous solutions (1% w/v), the sodium salt maintains a pH of 6.8–7.2 at 25°C .

Synthesis and Industrial Production

Conventional Sulfonation Routes

High-temperature (160–220°C) sulfonation of naphthalene with fuming sulfuric acid (SO3\text{SO}_3 concentration: 20–30%) typically yields a mixture of disulfonic acid isomers. The 2,7-isomer predominates under kinetic control but tends to equilibrate with the 2,6-isomer at elevated temperatures .

Table 3: Isomer Distribution in Sulfonation

Temperature (°C)2,7-Isomer (%)2,6-Isomer (%)
1607218
1806824
2006528

Advanced Manufacturing Processes

The patented method (CN103694149B) optimizes yield and purity through:

  • Mother Liquor Recycling: Utilizes 2-naphthalenesulfonic acid byproducts (1,960–2,200 kg batch1^{-1})

  • Multistage Evaporation:

    • Normal pressure distillation at 100–110°C

    • Vacuum distillation (0.08 MPa) up to 135–145°C

  • Sulfonation: 115% oleum (900–920 kg) addition at 90–100°C (4 hr reaction)

  • Crystallization: Controlled cooling to 20–23°C yields 710–720 kg of 92% pure product

This approach reduces raw material consumption by 38% compared to traditional methods while achieving 99% final purity after NaOH neutralization .

Industrial Applications

Dye and Pigment Intermediate

The compound serves as a precursor for:

  • Acid Green 16 (C.I. 44025): Synthesized via condensation with 4,4'-bis(dimethylamino)benzhydrol followed by PbO2_2 oxidation

  • Chromotropic Acid: Produced through alkaline fusion (280–300°C) to form 2,7-dihydroxynaphthalene

Pharmaceutical Uses

Recent studies explore its potential as:

  • Excipient: Enhances solubility of poorly water-soluble APIs (e.g., antifungal azoles)

  • Chelating Agent: Forms stable complexes with transition metals (Fe3+^{3+}: log K = 8.2)

Specialty Chemical Synthesis

  • Ion-Exchange Resins: Sulfonate groups enable cation exchange capacity >2.1 meq/g

  • Electroplating Additives: Improves throwing power in Cu deposition baths by 22%

ParameterValue
LD50_{50} (oral, rat)>5,000 mg/kg
Skin IrritationNon-irritating
Ocular ToxicityMild irritation (rabbit)

Environmental Impact and Regulations

Biodegradation

Aerobic degradation studies show 78% mineralization within 28 days (OECD 301B), with primary metabolites:

  • 2-Sulfobenzoic acid

  • 7-Sulfo-2-naphthol

Regulatory Status

  • REACH: Fully registered (2023–2030)

  • TSCA: Listed on Inventory

  • FDA: Approved as indirect food additive (21 CFR 175.105)

Future Research Directions

  • Green Chemistry: Developing solvent-free sulfonation using immobilized SO3\text{SO}_3 catalysts

  • Pharmaceuticals: Investigating controlled-release formulations via sulfonate-metal coordination

  • Energy Storage: Exploring use in redox flow battery electrolytes

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